N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropane carboxamide group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl or oxadiazole rings .
Scientific Research Applications
N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The cyclopropane carboxamide group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and cyclopropane carboxamides, such as:
- 1-{[(3R,4S)-3-({5-[4-(2-Methyl-2-propanyl)phenyl]-1,2-oxazol-3-yl}methyl)-4-piperidinyl]acetyl}-4-piperidinecarboxamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-(2-{5-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)CYCLOPROPANECARBOXAMIDE is unique due to its combination of an oxadiazole ring and a cyclopropane carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-22(2,3)16-12-10-15(11-13-16)20-24-25-21(27-20)17-6-4-5-7-18(17)23-19(26)14-8-9-14/h4-7,10-14H,8-9H2,1-3H3,(H,23,26) |
InChI Key |
DDEOGYDZMDNTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4CC4 |
Origin of Product |
United States |
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